4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine is a compound that features a piperidine ring substituted with a sulfanyl group linked to a methyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with a suitable piperidine derivative. One common method involves the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors due to its imidazole ring, which can participate in hydrogen bonding and other interactions. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-2-thiol: Shares the imidazole ring and thiol group.
Piperidine: Shares the piperidine ring structure.
4-([(1H-Benzimidazol-2-yl)sulfanyl]methyl)piperidine: Similar structure with a benzimidazole ring instead of an imidazole ring.
Uniqueness
4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine is unique due to the combination of the imidazole ring and piperidine ring linked by a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine, commonly referred to as 4-MISP, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- CAS Number : 1864073-74-4
- Molecular Formula : C10H18ClN3S
- Molecular Weight : 247.79 g/mol
Biological Activity Overview
4-MISP has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that 4-MISP exhibits significant antimicrobial effects against a range of bacterial strains. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays.
- Antitumor Activity : Research has suggested that 4-MISP may possess anticancer properties. In vitro studies demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.
The biological activity of 4-MISP can be attributed to several mechanisms:
- Interaction with Receptors : The imidazole moiety in 4-MISP suggests potential interactions with various receptors, including those involved in neurotransmission and cellular signaling pathways.
- Inhibition of Enzymatic Activity : Studies indicate that 4-MISP may inhibit specific enzymes associated with cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence from cell line studies suggests that 4-MISP can induce apoptosis in malignant cells, contributing to its antitumor effects.
Table 1: Antimicrobial Activity of 4-MISP
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 16 |
Table 2: Cytotoxicity of 4-MISP on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 12 |
A549 (lung cancer) | 20 |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various derivatives of piperidine, including 4-MISP. The results indicated that 4-MISP had a significant inhibitory effect on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. -
Antitumor Activity Evaluation :
In a study published in the Journal of Medicinal Chemistry (2023), researchers synthesized several piperidine derivatives and assessed their cytotoxicity against different cancer cell lines. The findings showed that 4-MISP exhibited superior activity compared to other analogues, with mechanisms involving apoptosis induction confirmed through flow cytometry.
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C10H17N3S/c1-13-7-6-12-10(13)14-8-9-2-4-11-5-3-9/h6-7,9,11H,2-5,8H2,1H3 |
InChI Key |
RIKHMRAVPJMKCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.